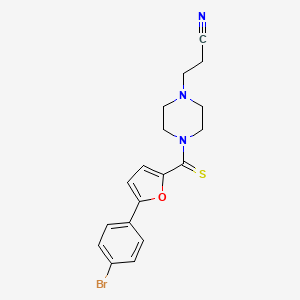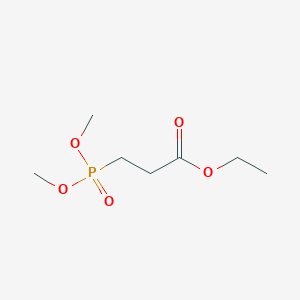
2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide is an organic compound known for its distinctive chemical structure and potential applications in various fields. It belongs to the class of thiadiazoles, characterized by a sulfur-nitrogen heterocyclic ring, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide typically involves multiple steps:
Synthesis of 1,3,4-Thiadiazole Core: : Begin with the cyclization of thiosemicarbazide and a suitable carboxylic acid derivative under acidic conditions to form the 1,3,4-thiadiazole ring.
Introduction of o-Tolyl Group: : Amination of the thiadiazole with o-toluidine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of Acetamide Derivative: : The thiadiazole derivative is then reacted with 3-(trifluoromethyl)benzyl chloride and acetamide in the presence of a base like potassium carbonate under anhydrous conditions.
Industrial Production Methods
Industrial production leverages optimized conditions for scale-up, often involving continuous flow chemistry to ensure consistent quality and yield. Parameters like temperature, pressure, and solvent choice are fine-tuned to maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The thiadiazole ring can undergo oxidation in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Hydrogenation reactions can reduce the aromatic rings, typically using catalysts like palladium on carbon.
Substitution: : Electrophilic substitution reactions are common, especially on the benzene rings, using reagents such as halogens or sulfonating agents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen gas.
Coupling Agents: : EDC, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products Formed
The primary products are often derivatives of the original compound, modified by the introduction or removal of specific functional groups, which can significantly alter the compound’s chemical properties.
Wissenschaftliche Forschungsanwendungen
2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide has shown promise in several scientific fields:
Chemistry: : Used as a ligand in coordination chemistry for complex formation with metals.
Biology: : Investigated for its potential as an antimicrobial and anticancer agent, owing to its ability to disrupt cellular processes in pathogenic organisms.
Medicine: : Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: : Employed as a precursor in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. The thiadiazole ring is particularly effective in binding to active sites, altering the activity of enzymes and disrupting metabolic pathways. Its trifluoromethylbenzyl group enhances its lipophilicity, facilitating membrane permeability and increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Compared to other thiadiazoles and acetamides, 2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide stands out due to its unique trifluoromethylbenzyl group, which imparts enhanced stability and bioactivity.
Similar Compounds
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-phenylacetamide
2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(4-chlorobenzyl)acetamide
2-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(4-methylbenzyl)acetamide
This compound's unique structural features and versatile applications make it a subject of ongoing research and potential therapeutic development. Hope that gives you what you need.
Eigenschaften
IUPAC Name |
2-[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4OS/c1-12-5-2-3-8-15(12)24-18-26-25-17(28-18)10-16(27)23-11-13-6-4-7-14(9-13)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUXDKOIGFIRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN=C(S2)CC(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2952460.png)
![1-(4-Fluorophenyl)-4-(1-{2-hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidaz ol-2-yl)pyrrolidin-2-one](/img/structure/B2952461.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2952463.png)

![Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride](/img/structure/B2952465.png)
![2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2952467.png)

![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1,2-oxazole-5-carboxamide](/img/structure/B2952472.png)
![6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride](/img/structure/B2952475.png)


![4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2952480.png)
